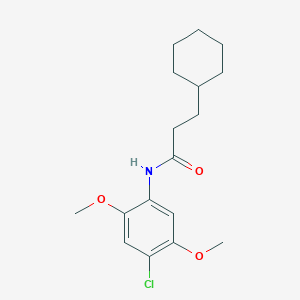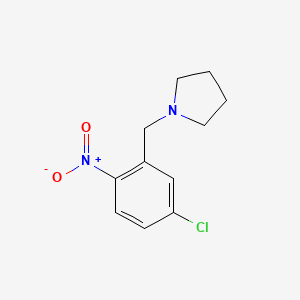![molecular formula C12H12N4O3S B5881573 N-(4-{[bis(cyanomethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5881573.png)
N-(4-{[bis(cyanomethyl)amino]sulfonyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[bis(cyanomethyl)amino]sulfonyl}phenyl)acetamide, commonly known as BSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BSA is a sulfonamide derivative and has been found to possess a wide range of biological activities.
作用機序
The mechanism of action of BSA is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell division and proliferation. BSA has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. BSA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BSA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of enzymes involved in cell division and proliferation. BSA has also been found to possess antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the major advantages of BSA is its potent antitumor activity. BSA has been found to be effective against a wide range of cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of BSA is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on BSA. One area of research is the development of new analogs of BSA with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of BSA and its potential targets in cancer cells. Additionally, the potential use of BSA as a scaffold for the development of new antibiotics and other drugs is an area of research that warrants further investigation.
Conclusion:
In conclusion, BSA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BSA has been found to possess potent antitumor activity, antibacterial and antifungal activity, and has shown promising results in the treatment of various types of cancer. The synthesis method for BSA is simple and efficient, and the compound has a number of advantages and limitations for lab experiments. Further research is needed to fully understand the mechanism of action of BSA and its potential applications in medicine and other fields.
合成法
BSA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-aminobenzene sulfonamide with bis(cyanomethyl)amine and acetic anhydride. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields BSA as the final product. The purity of the compound can be improved by recrystallization using a suitable solvent.
科学的研究の応用
BSA has been extensively studied for its potential applications in various fields of science. One of the most promising areas of application is in the field of medicinal chemistry. BSA has been found to possess potent antitumor activity and has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. BSA has also been found to possess antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-[4-[bis(cyanomethyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-10(17)15-11-2-4-12(5-3-11)20(18,19)16(8-6-13)9-7-14/h2-5H,8-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVFLAMWGCRZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC#N)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[bis(cyanomethyl)sulfamoyl]phenyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5881519.png)



![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)


![9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)
![4'-[(4-methoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5881587.png)
![9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5881597.png)

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5881607.png)